molecular formula C18H17N5O3S B3443150 methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3443150
M. Wt: 383.4 g/mol
InChI Key: OXBJYAAAXRLZRI-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 3. The triazole ring is further functionalized via a sulfanylacetyl linker, which connects to a methyl benzoate group through an amide bond. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including antimicrobial and anti-inflammatory agents .

Key structural attributes:

  • Triazole core: Known for metabolic stability and hydrogen-bonding capacity, critical for bioactivity.
  • Pyridinyl substituent: Enhances solubility and participates in π-π interactions.
  • Methyl benzoate: Introduces lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

methyl 4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-23-16(13-4-3-9-19-10-13)21-22-18(23)27-11-15(24)20-14-7-5-12(6-8-14)17(25)26-2/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJYAAAXRLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, pyridine position, or linker groups. These variations significantly impact physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Triazole) Pyridine Position Molecular Weight (g/mol) Melting Point (°C) Bioactivity Highlights
Target Compound 4-Methyl, 5-(pyridin-3-yl) 3 397.45* Not reported Not explicitly tested
Methyl 4-[({[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Ethyl, 5-(pyridin-4-yl) 4 397.45 Not reported N/A
4-(((4-Methyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile 4-Methyl, 5-(octynyl-pyridin-3-yl) 3 452.61 101–103 Anti-tubercular activity (MIC: <1 µM)
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamide Variable aryl groups 4 ~450–500 162–196 Antimicrobial (MIC: 12.5–50 µg/mL)
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylidene N/A 406.47 177–178 Antioxidant (IC₅₀: ~20 µM)

Notes:

  • Pyridine Position: Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic distribution, affecting binding to biological targets like kinases or microbial enzymes. Linker Modifications: Compounds with bulkier linkers (e.g., benzonitrile in ) show higher melting points due to increased crystallinity.

Key Research Findings

  • Crystallography: Orthorhombic and monoclinic crystal forms (e.g., ) highlight the role of substituents in packing efficiency. The target compound’s methyl group may favor dense packing, increasing melting point compared to ethyl analogs.
  • Structure-Activity Relationship (SAR) :
    • Methyl/ethyl groups at position 4 optimize steric bulk without hindering solubility.
    • Pyridin-3-yl shows better π-stacking than pyridin-4-yl in kinase inhibition assays .

Biological Activity

Methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, a compound featuring a triazole moiety, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₄H₁₅N₄O₂S
  • Molecular Weight : 305.36 g/mol

The structure incorporates a triazole ring, which is known for its biological significance in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various bacterial strains.

Bacterial Strain Activity
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Salmonella typhiWeak to moderate

Studies indicate that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. Research shows that certain triazole-based compounds induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

In vitro studies on human colon cancer (HCT116) cells demonstrated that related compounds achieved an IC₅₀ value of approximately 4.363 μM, indicating notable anticancer activity compared to standard drugs like doxorubicin .

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and peptic ulcers.

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Research indicates that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives demonstrated their effectiveness against Bacillus subtilis and Salmonella typhi. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .

Case Study 2: Anticancer Mechanism

In another investigation focusing on triazole compounds' anticancer mechanisms, it was found that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cell lines through mitochondrial pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.